Phencarbamide

Smooth muscle pharmacology Antispasmodic mechanism Dual pharmacophore

Phencarbamide is the only spasmolytic combining direct papaverine-like musculotropic relaxation with competitive muscarinic antagonism in a single entity. Unlike atropine or papaverine alone, it uniquely demonstrates additive analgesia with salicylamide and a potency inversion from in vitro (0.5× atropine) to in vivo (2× atropine). Select the hydrochloride salt for receptor-binding studies or the napadisilate salt for in vivo tolerability (LD₅₀ 920 mg/kg vs. 410 mg/kg HCl).

Molecular Formula C19H24N2OS
Molecular Weight 328.5 g/mol
CAS No. 3735-90-8
Cat. No. B1206493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhencarbamide
CAS3735-90-8
SynonymsBayer 1355
diphenylthiocarbamic acid S-(2-(diethylamino)ethyl) ester
Escorpal
fencarbamide
fencarbamide hydrochloride
phencarbamide
Molecular FormulaC19H24N2OS
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C19H24N2OS/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
InChIKeyBZGIPVGCJGXQTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phencarbamide (CAS 3735-90-8): Core Identity and Procurement-Relevant Profile


Phencarbamide (also designated Fencarbamide, Bayer 1355, Escorpal) is a synthetic diphenylcarbamothioic acid S-[2-(diethylamino)ethyl] ester with the molecular formula C19H24N2OS and a molecular weight of 328.47 g/mol [1]. It is classified pharmacologically as both an antimuscarinic (muscarinic antagonist) and a direct smooth muscle relaxant, historically deployed as an antispasmodic agent in obstetric settings [2]. The free base is a crystalline solid (mp 48–49 °C), practically insoluble in water but freely soluble in methanol, ether, and chloroform [1]. Its hydrochloride salt (CAS 58-13-9, mp 180–181 °C) is water-soluble and represents the most commonly referenced form in both research and legacy clinical formulations [3].

Why Phencarbamide Cannot Be Assumed Interchangeable with Other Antispasmodics or Anticholinergics


Superficial functional classification of Phencarbamide as merely an 'antispasmodic' or 'anticholinergic' overlooks its dual pharmacodynamic signature: it simultaneously exerts a direct, papaverine-like musculotropic relaxant effect on smooth muscle and a competitive muscarinic receptor blockade comparable to atropine [1]. No single-mechanism comparator—whether a pure anticholinergic (e.g., atropine, hyoscine butylbromide), a pure direct relaxant (e.g., papaverine), or a musculotropic agent with limited anticholinergic activity (e.g., mebeverine)—recapitulates this combination [2]. Furthermore, Phencarbamide possesses an intrinsic central analgesic effect absent in papaverine and benzyl mandelate, and uniquely demonstrates additive analgesia when combined with salicylamide, a property not shared by atropine [3]. These compound-specific features mean that experimental or industrial outcomes obtained with Phencarbamide cannot be extrapolated to or replaced by any single-class analog without risking both mechanistic and functional divergence.

Product-Specific Quantitative Evidence Guide for Phencarbamide Differentiation


Dual-Mechanism Spasmolysis: Phencarbamide vs. Single-Mechanism Comparators

Phencarbamide is differentiated from all major in-class antispasmodics by its demonstrated dual mechanism of action. In pharmacological profiling, Phencarbamide exerts a direct musculotropic relaxant effect on smooth muscle (papaverine-like) while simultaneously blocking muscarinic acetylcholine receptors (atropine-like) [1]. In contrast, papaverine acts solely through direct smooth muscle relaxation via PDE inhibition without meaningful anticholinergic activity, while atropine mediates spasmolysis exclusively through competitive muscarinic receptor antagonism without direct smooth muscle effects [2]. Hyoscine butylbromide shares the anticholinergic component but lacks the direct musculotropic component, and mebeverine possesses weak anticholinergic activity but acts primarily through a direct mechanism on gastrointestinal smooth muscle without the obstetric specificity documented for Phencarbamide [3]. No other antispasmodic agent within the clinically or experimentally relevant set of comparators reproduces this dual pharmacodynamic profile.

Smooth muscle pharmacology Antispasmodic mechanism Dual pharmacophore Papaverine comparison Atropine comparison

Utero-Spasmolytic Potency Reversal: Phencarbamide vs. Atropine In Vitro vs. In Vivo

Direct head-to-head comparison of Phencarbamide and atropine in uterine tissue models revealed a striking potency reversal between in vitro and in vivo systems. On the isolated rabbit uterus, Phencarbamide exhibited marked inhibition of epinephrine- and hypophysin-induced contractions, amounting to approximately half the activity of atropine [1]. However, in the whole animal (rabbit), the utero-spasmolytic activity of Phencarbamide was approximately twice that of atropine [1]. This potency inversion—from half the activity in vitro to twice the activity in vivo—is not observed with atropine or other standard anticholinergics, suggesting that Phencarbamide possesses pharmacokinetic or tissue-distribution properties, or additional pharmacodynamic components, that amplify its in vivo uterine efficacy relative to its isolated-tissue receptor potency.

Uterine pharmacology Spasmolytic potency Atropine comparison In vitro-in vivo correlation Obstetric research

Central Analgesic Selectivity: Phencarbamide and Atropine Active; Papaverine and Benzyl Mandelate Inactive

In a controlled comparative study employing the method of electrical stimulation of the rabbit tooth to assess central analgesic activity, Phencarbamide and atropine both demonstrated a clear central analgesic effect, whereas papaverine and benzyl mandelate were completely without effect [1]. This finding establishes that central analgesic activity is not a class-wide property of spasmolytics; rather, it is selectively present in Phencarbamide and atropine. Critically, when each spasmolytic was tested in combination with the analgesic salicylamide, only Phencarbamide exhibited an additive mechanism of action—none of the other spasmolytics (including atropine) showed any potentiating or additive effect, and benzyl mandelate actually decreased the efficacy of low-dose salicylamide [1].

Central analgesia Spasmolytic analgesic Rabbit tooth electrical stimulation Atropine comparison Papaverine comparison

Muscarinic M5 Receptor Binding Affinity: Phencarbamide vs. Atropine

Radioligand binding displacement data at the recombinant human muscarinic M5 receptor reveal a substantial quantitative difference in affinity between Phencarbamide and the prototype anticholinergic atropine. Phencarbamide displaced [³H]NMS binding at human M5 receptors with an IC₅₀ of 4,093 nM (~4.1 µM) [1]. In contrast, atropine exhibited an IC₅₀ of approximately 2.4–3.4 nM at the same human M5 receptor subtype under comparable [³H]NMS displacement conditions [2]. This represents an approximately 1,200- to 1,700-fold higher binding affinity for atropine relative to Phencarbamide at the M5 receptor. Caution is warranted as these values are derived from cross-study comparison rather than a single head-to-head experiment; however, the magnitude of difference is sufficiently large to be considered meaningful for compound differentiation.

Muscarinic receptor binding M5 receptor IC50 comparison Atropine affinity Receptor subtype selectivity

Salt Form Toxicity Differentiation: Phencarbamide Hydrochloride vs. Phencarbamide Napadisilate

A direct intra-compound comparison of two Phencarbamide salt forms reveals a meaningful toxicity differentiation relevant to both research formulation selection and legacy pharmaceutical reference. Phencarbamide hydrochloride (CAS 58-13-9) has an oral LD₅₀ in rats of 410 mg/kg body weight [1]. In contrast, Phencarbamide napadisilate (1,5-naphthalenedisulfonate salt, CAS 72017-58-4) has an oral LD₅₀ in rats of 920 mg/kg [2]. This represents a 2.24-fold lower acute oral toxicity for the napadisilate salt relative to the hydrochloride, a difference attributable to the distinct counterion and its impact on solubility, absorption kinetics, and systemic exposure. The napadisilate salt was specifically developed as the active pharmaceutical ingredient in the commercial product Gelosedine (Bayer) [3].

Salt selection LD50 oral rat Toxicity differentiation Formulation development Hydrochloride vs. napadisilate

Optimal Research and Industrial Application Scenarios for Phencarbamide Informed by Quantitative Differentiation Evidence


Dual-Mechanism Pharmacological Probe for Smooth Muscle Research

Phencarbamide is uniquely suited as a reference compound or tool molecule in pharmacological studies requiring simultaneous activation of two distinct spasmolytic pathways—direct musculotropic relaxation and muscarinic receptor antagonism. Unlike papaverine (direct only) or atropine (anticholinergic only), Phencarbamide enables researchers to study the functional interplay of these mechanisms in a single molecular entity. This dual action is particularly relevant in uterine smooth muscle models, where the compound's potency inversion from in vitro (0.5× atropine) to in vivo (2× atropine) provides a built-in experimental control for assessing the contribution of pharmacokinetic and tissue-distribution factors to spasmolytic efficacy [1]. Procurement of Phencarbamide for this application should specify the hydrochloride salt for in vitro receptor-binding and isolated-tissue studies, and the napadisilate salt for in vivo tolerability-sensitive experiments [2].

Combination Analgesic-Spasmolytic Research Leveraging Additive Salicylamide Interaction

Phencarbamide is the only spasmolytic agent among those tested (atropine, papaverine, benzyl mandelate) that demonstrates an additive analgesic mechanism when combined with salicylamide [1]. This unique property makes Phencarbamide the compound of choice for experimental paradigms investigating fixed-dose combination analgesic-spasmolytic therapies, particularly for visceral pain models where both spasm and pain require simultaneous management. Researchers developing novel analgesic combinations or studying drug-drug interaction mechanisms at the level of central pain pathways can use Phencarbamide as a positive control for additive interactions, a property not available from any other agent within this pharmacological class [1].

Obstetric Pharmacology and Uterine Spasmolysis Modeling

Phencarbamide's historical and pharmacological profile is anchored in obstetric applications, specifically for managing uterine cervical spasm during parturition and the early puerperium [1]. Its demonstrated spasmolytic efficacy on the uterine cervix, combined with its central analgesic activity and dual mechanism of action, positions it as a reference standard for studies of uterine smooth muscle pharmacology. In vivo models of uterine spasmolysis benefit from Phencarbamide's 2.24-fold wider safety margin when using the napadisilate salt form (LD₅₀ 920 mg/kg oral in rats vs. 410 mg/kg for the hydrochloride), allowing higher experimental doses without acute toxicity limitations [2]. Researchers investigating novel tocolytic or spasmolytic agents for obstetric use can employ Phencarbamide as a dual-mechanism comparator against which single-mechanism candidates can be benchmarked.

Muscarinic Receptor Subtype Selectivity Profiling and Anticholinergic Reference Panel

With an M5 receptor IC₅₀ of approximately 4.1 µM—roughly 1,200-fold weaker than atropine's M5 affinity of ~3 nM [1]—Phencarbamide occupies a distinct position on the muscarinic antagonist affinity spectrum. This property makes it valuable as a low-to-moderate affinity reference compound in receptor subtype selectivity panels, particularly for discriminating between high-affinity and moderate-affinity anticholinergic phenotypes. When building a muscarinic antagonist reference set for screening campaigns, Phencarbamide fills the moderate-affinity niche that is not adequately covered by high-affinity agents such as atropine, scopolamine, or ipratropium, thereby improving the dynamic range of the reference panel for structure-activity relationship (SAR) studies [1].

Quote Request

Request a Quote for Phencarbamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.